molecular formula C18H22N4O7 B1253149 Galactoflavin CAS No. 5735-19-3

Galactoflavin

Cat. No.: B1253149
CAS No.: 5735-19-3
M. Wt: 406.4 g/mol
InChI Key: RPADDAUXKBBASM-MXYBEHONSA-N
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Description

Galactoflavin, also known as riboflavin-5’-galactoside, is a compound that consists of riboflavin (vitamin B2) and galactose. It is a water-soluble compound that is relatively stable under normal conditions. This compound has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging and as a potential therapeutic agent for certain diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Galactoflavin can be synthesized through the glycosylation of riboflavin with galactose. The reaction typically involves the use of a glycosyl donor, such as galactose, and a glycosyl acceptor, such as riboflavin, in the presence of a catalyst. The reaction conditions may vary, but common catalysts include acids or enzymes that facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves similar glycosylation reactions but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Galactoflavin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different properties and applications.

    Substitution: Substitution reactions can replace specific functional groups in this compound with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized forms of this compound, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Galactoflavin has been studied for its potential use in various scientific research applications, including:

    Fluorescent Probe for Imaging: this compound’s fluorescent properties make it useful as a probe for imaging in biological and chemical research.

    Therapeutic Agent: Research has explored this compound’s potential as a therapeutic agent for certain diseases, particularly those related to riboflavin deficiency.

    Riboflavin Enzymes and Coenzymes: this compound has been studied for its effects on riboflavin-containing coenzymes and enzymes in liver and kidney tissues.

    Microencapsulation of Riboflavin: In biopolymer technology, this compound has been used in the microencapsulation of riboflavin to preserve and enhance its functional properties.

    Nerve Fibers and Anemia: Research has examined this compound’s role in inducing riboflavin deficiency and its effects on nerve fibers and anemia.

Mechanism of Action

Galactoflavin exerts its effects primarily through its interaction with riboflavin-containing enzymes and coenzymes. By inducing riboflavin deficiency, this compound affects the concentrations of flavin mononucleotide, flavin adenine dinucleotide, and various dehydrogenases in tissues. This interaction disrupts normal metabolic processes and can lead to various physiological effects .

Comparison with Similar Compounds

    Riboflavin (Vitamin B2): The parent compound of galactoflavin, riboflavin is essential for various metabolic processes.

    Flavin Mononucleotide (FMN): A derivative of riboflavin, FMN is involved in redox reactions in the body.

    Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative, FAD is a coenzyme involved in several important metabolic pathways.

Uniqueness of this compound: Its ability to induce riboflavin deficiency and its fluorescent properties make it valuable for specific research applications .

Properties

IUPAC Name

7,8-dimethyl-10-[(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29)/t11-,12+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADDAUXKBBASM-MXYBEHONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-19-3
Record name Galactoflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005735193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALACTOFLAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30ZN232IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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